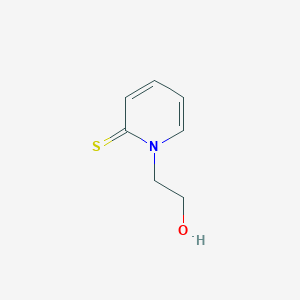

1-(2-Hydroxyethyl)pyridine-2(1H)-thione

Description

Historical Context and Evolution of Pyridine-2(1H)-thione Chemistry

The academic journey into pyridine-2(1H)-thione chemistry is a chapter in the broader history of heterocyclic compounds. The parent aromatic heterocycle, pyridine (B92270), was first isolated by the Scottish chemist Thomas Anderson in 1846 from bone oil. Its structure was later elucidated independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. This foundational work paved the way for the exploration of a vast array of pyridine derivatives, including those bearing sulfur functionalities.

The synthesis of the pyridine-2(1H)-thione core, also known as 2-thiopyridone, gained significant traction as chemists sought versatile building blocks for more complex molecules. Early and evolving synthetic strategies often relied on multicomponent reactions, which allow for the construction of the substituted pyridine ring in a single step from simple acyclic precursors. A particularly prominent method involves the reaction of a compound with an active methylene (B1212753) group, an aldehyde, and a sulfur-containing nitrile, most notably cyanothioacetamide. These methods proved to be highly efficient for creating diverse, polysubstituted pyridine-2(1H)-thiones.

A critical aspect of pyridine-2(1H)-thione chemistry is its tautomerism; it can exist in equilibrium with its thiol form, pyridine-2-thiol (B7724439). nist.gov The position of this equilibrium is influenced by factors such as substitution patterns, solvent polarity, and physical state. In the solid state, derivatives like 6-methyl-pyridine-2(1H)-thione have been shown to exist predominantly in the thione form. sigmaaldrich.com This dual reactivity, with nucleophilic character at both the nitrogen and sulfur atoms, established the scaffold as a valuable and versatile precursor in organic synthesis.

Table 1: Common Synthetic Approaches to the Pyridine-2(1H)-thione Core This table is generated based on recurring methodologies in the cited literature.

| Reaction Name/Type | Key Reactants | General Description |

|---|---|---|

| Guareschi-Thorpe Condensation Analogue | 1,3-Dicarbonyl compound, Aldehyde, Cyanothioacetamide | A multicomponent reaction that efficiently constructs the substituted dihydropyridine-2(1H)-thione ring, which can be subsequently oxidized. |

| Reaction with Arylhydrazones | Arylhydrazones of 1,3-diketones, Cyanothioacetamide | A method to produce highly substituted 3-cyanopyridine-2(1H)-thiones in the presence of a base like sodium ethoxide. fishersci.ca |

| Reaction with Enamines | Enamines (from 1,3-dicarbonyls and DMFDMA), Cyanothioacetamide | An effective route where a pre-formed enamine reacts with cyanothioacetamide to yield the target pyridinethione. |

Significance of the N-Substituted Pyridine-2(1H)-thione Scaffold in Contemporary Chemical Research

The pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and over 7,000 approved pharmaceutical agents. Its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene (B151609) make it a highly valuable component in drug design.

The N-substituted pyridine-2(1H)-thione scaffold leverages this inherent biological relevance and expands upon it. These derivatives are significant for several key reasons:

Synthetic Versatility: The thione group can be easily alkylated at the sulfur atom, providing a facile route to 2-(alkylthio)pyridines. These intermediates are primary precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which themselves exhibit important biological activities.

Broad Bioactivity: The scaffold is associated with a wide spectrum of pharmacological properties. Various derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The ability to readily modify the N-substituent allows for the fine-tuning of these biological activities, a central strategy in modern drug discovery.

Coordination Chemistry: The nitrogen and sulfur atoms of the pyridine-2(1H)-thione core can act as effective ligands, chelating to a variety of metal ions. This has led to their investigation in the fields of coordination chemistry and catalysis.

Physicochemical Property Modulation: The introduction of a substituent on the ring nitrogen atom (N-alkylation) is a powerful tool to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The presence of a functional group on the substituent, such as the hydroxyl group in 1-(2-hydroxyethyl)pyridine-2(1H)-thione, provides an additional vector for modification and interaction with biological targets through hydrogen bonding.

Scope and Objectives of Academic Inquiry Pertaining to this compound

While dedicated research on this compound is not widely reported, its structure invites a clear line of academic inquiry based on the established chemistry of its parent scaffold and functional groups. The objectives of such an investigation would logically focus on its synthesis, structural characterization, reactivity, and potential applications.

Synthesis and Structural Characterization: A primary objective would be to establish an efficient and selective synthesis. The most probable route involves the N-alkylation of a suitable pyridine-2(1H)-thione precursor with an ethylating agent containing a hydroxyl group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, under basic conditions. A key challenge in such reactions is controlling the selectivity between N-alkylation and S-alkylation. Following a successful synthesis, a thorough characterization using modern spectroscopic methods would be essential. This would include:

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=S (thione) and O-H (hydroxyl) stretching vibrations.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Of particular interest would be the role of the hydroxyethyl (B10761427) group in forming hydrogen-bonding networks, a feature that can significantly influence the material's physical properties.

Investigation of Chemical Reactivity: A subsequent goal would be to explore the compound's unique reactivity arising from its bifunctional nature. Research would likely investigate:

Reactions at the Sulfur Atom: Alkylation or oxidation of the thione group to create new classes of derivatives. For instance, S-alkylation followed by intramolecular cyclization is a common strategy to build fused ring systems.

Exploration of Potential Applications: Building on the known utility of the scaffold, academic inquiry would aim to assess the potential of this compound and its derivatives in various fields:

Medicinal Chemistry: Screening for biological activity, leveraging the scaffold's established anticancer and antimicrobial potential. The hydroxyl group could enhance solubility or provide a key interaction point with a biological target.

Coordination Chemistry: Studying its properties as a tridentate ligand, using the nitrogen, sulfur, and side-chain oxygen atoms to bind to metal centers. This could lead to the formation of novel metal-organic complexes with interesting catalytic, magnetic, or optical properties.

In essence, the academic investigation of this compound would aim to synthesize and characterize this under-explored molecule, map its chemical reactivity, and use it as a platform to develop new functional molecules for applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)pyridine-2-thione |

InChI |

InChI=1S/C7H9NOS/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 |

InChI Key |

DLWIPKNAMQBFRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)N(C=C1)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Hydroxyethyl Pyridine 2 1h Thione and Analogous Structures

Direct Synthesis Approaches for N-Hydroxyethylated Pyridine-2(1H)-thiones

The direct introduction of a hydroxyethyl (B10761427) group onto the nitrogen atom of the pyridine-2(1H)-thione core is a primary focus of synthetic efforts. These methods can be broadly categorized into the modification of pre-existing pyridine (B92270) derivatives and one-pot multicomponent reactions.

Methods Involving Modification of Pyridine Derivatives

The most common approach for the synthesis of 1-(2-hydroxyethyl)pyridine-2(1H)-thione involves the N-alkylation of pyridine-2(1H)-thione. This reaction typically utilizes a reagent containing a 2-hydroxyethyl moiety, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The pyridine-2(1H)-thione, which exists in tautomeric equilibrium with its thiol form, 2-mercaptopyridine (B119420), can be alkylated on either the nitrogen or the sulfur atom. wikipedia.org However, N-alkylation is generally favored under basic conditions. The reaction of 2-mercaptopyridine with 2-chloroethanol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate would be a plausible method for the synthesis of this compound.

The starting pyridine-2(1H)-thiones themselves can be synthesized through various routes. One common method involves the reaction of a corresponding 2-halopyridine, such as 2-chloropyridine, with a sulfur source like sodium hydrosulfide (B80085) or thiourea. wikipedia.org Another approach is the cyclization of acyclic precursors. For instance, the reaction of β-aminocrotononitrile with cyanothioacetamide can yield a substituted pyridine-2(1H)-thione. researchgate.net

One-Pot Synthetic Routes to Hydroxyethylated Thione Systems

For example, a multicomponent reaction involving an aldehyde, malononitrile, and a substituted phenol (B47542) in the presence of a catalyst can lead to polysubstituted pyridine derivatives in a single step. nanoscalereports.com A hypothetical one-pot synthesis of a hydroxyethylated thione system could involve the reaction of a suitable 1,3-dicarbonyl compound, a cyanothioacetamide derivative, and a source of the hydroxyethylamino group under conditions that promote cyclization and N-alkylation in situ.

Derivatization Strategies and Functionalization of the Pyridine-2(1H)-thione Core

The pyridine-2(1H)-thione scaffold, once synthesized, provides multiple sites for further chemical modification. These derivatization strategies allow for the fine-tuning of the molecule's properties and the introduction of diverse functional groups.

Chemical Modifications at the Hydroxyethyl Moiety

The hydroxyl group of the 2-hydroxyethyl moiety in this compound is a prime target for functionalization. Standard organic transformations such as esterification and etherification can be employed to introduce a variety of substituents.

Esterification: The reaction of the hydroxyl group with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions, such as acid catalysis (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can yield the corresponding esters. jocpr.commasterorganicchemistry.com This modification can be used to introduce a wide range of acyl groups, potentially altering the compound's solubility, and other physicochemical properties.

Etherification: The formation of an ether linkage can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of various alkyl or aryl groups.

Substitutions on the Pyridine Ring System (e.g., Diphenyl, Hydroxy)

The pyridine ring of the pyridine-2(1H)-thione core can be substituted with various functional groups, either by starting with a pre-substituted pyridine derivative or by direct functionalization of the pyridine-2(1H)-thione ring.

Diphenyl Substitution: The synthesis of 4,6-diphenylpyridine-2(1H)-thione derivatives has been reported through the condensation of 1,3-diaryl-2-propen-1-ones (chalcones) with cyanothioacetamide. sciencepub.net This approach allows for the introduction of two phenyl groups at positions 4 and 6 of the pyridine ring.

Hydroxy Substitution: 3-Hydroxy-2(1H)-pyridinones have been synthesized, and their iron(III)-chelating properties have been studied. acs.org The synthesis of hydroxy-substituted pyridine-2(1H)-thiones can be envisioned through similar strategies, for example, by using appropriately substituted starting materials in the cyclization reaction. The synthesis of 3-hydroxypyridine (B118123) itself can be achieved by reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net

Below is a table summarizing some examples of substituted pyridine-2(1H)-thione syntheses:

| Starting Materials | Substituents on Pyridine Ring | Reference |

| Substituted 1,3-diphenyl prop-2-en-1-one, cyanothioacetamide | 4,6-Diaryl | sciencepub.net |

| 3-Aryl-2-cyano-prop-2-enethioamide, N-(4-fluorophenyl)-3-oxobutanamide | Substituted aryl and other groups | nih.gov |

| Furfurylamine, H2O2, HCl (for 3-hydroxypyridine precursor) | 3-Hydroxy | researchgate.net |

Synthesis of Fused Heterocyclic Systems Incorporating the Thione Moiety (e.g., Pyridothienopyrimidines, Pyrazolo[3,4-b]pyridines)

The pyridine-2(1H)-thione moiety is a versatile building block for the synthesis of fused heterocyclic systems. The presence of the thione group and adjacent reactive sites on the pyridine ring allows for the construction of various bicyclic and polycyclic structures.

Pyridothienopyrimidines: The synthesis of pyridothienopyrimidines often starts from a substituted pyridine-2(1H)-thione. researchgate.nettandfonline.comtandfonline.com The thione is first S-alkylated with an appropriate halo compound, followed by intramolecular cyclization to form a thieno[2,3-b]pyridine (B153569) ring. nih.gov This intermediate can then be further reacted with reagents like formamide (B127407) or acetic anhydride (B1165640) to construct the pyrimidine (B1678525) ring, leading to the formation of pyridothienopyrimidines. tandfonline.com

Pyrazolo[3,4-b]pyridines: Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles that can be synthesized from pyridine-2(1H)-thione precursors. nih.govresearchgate.netmdpi.com One common synthetic strategy involves the reaction of a substituted pyridine-2(1H)-thione with hydrazine (B178648) hydrate (B1144303), which leads to the formation of the pyrazole (B372694) ring fused to the pyridine core. tandfonline.com Alternatively, 5-aminopyrazole derivatives can be reacted with α,β-unsaturated ketones to construct the pyridine ring, leading to the pyrazolo[3,4-b]pyridine system. mdpi.com

The following table provides an overview of the synthesis of these fused systems:

| Fused System | Key Precursor | General Synthetic Strategy | References |

| Pyridothienopyrimidines | Substituted Pyridine-2(1H)-thione | S-alkylation followed by intramolecular cyclization and subsequent pyrimidine ring formation. | researchgate.netnih.govtandfonline.comtandfonline.com |

| Pyrazolo[3,4-b]pyridines | Substituted Pyridine-2(1H)-thione or 5-Aminopyrazole | Reaction with hydrazine hydrate or condensation with α,β-unsaturated ketones. | tandfonline.comnih.govresearchgate.netmdpi.com |

Exploration of Green Chemistry Methodologies in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry methodologies for the synthesis of this compound and its analogs. These approaches aim to reduce or eliminate the use and generation of hazardous substances, enhance energy efficiency, and utilize renewable resources. Key areas of exploration include the use of alternative energy sources like microwave and ultrasound irradiation, the development of solvent-free reaction conditions, and the application of eco-friendly catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govorganic-chemistry.org This technology is particularly advantageous for the synthesis of heterocyclic compounds, including pyridine-2(1H)-thione derivatives.

For the synthesis of the core pyridine-2-thione structure, microwave-assisted one-pot, multi-component reactions have proven effective. nih.govacs.org For instance, the reaction of an aldehyde, a compound with an active methylene (B1212753) group, and a sulfur source can be significantly accelerated under microwave heating. This approach aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. acs.org Research on analogous pyridine derivatives has demonstrated that solvent-free microwave conditions can provide an eco-friendly alternative, further simplifying purification processes. organic-chemistry.org

The introduction of the N-(2-hydroxyethyl) group can also be achieved under microwave irradiation. While conventional N-alkylation of pyridones or pyridinethiones often requires harsh bases and prolonged heating, leading to potential side products, microwave-assisted methods offer a more selective and efficient alternative. One-pot microwave-assisted syntheses of N-substituted 2-pyridones have been developed, showcasing the potential for rapid and high-yield production without the formation of O-alkylation byproducts.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Analogs

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Microwave-Assisted | 2–7 minutes | 82–94% | One-pot, four-component reaction in ethanol (B145695) | nih.gov |

| Conventional Heating | 6–9 hours | 71–88% | Reflux in ethanol | nih.gov |

| Microwave-Assisted | 10–20 minutes | up to 98% | One-pot, solvent-free with catalyst | organic-chemistry.org |

| Conventional Heating | Several hours | Lower | Two-step process with high-temperature cyclization | organic-chemistry.org |

This table is generated based on data from analogous pyridine syntheses to illustrate the advantages of microwave assistance.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. researchgate.net

The synthesis of pyridine-2(1H)-thione analogs has been successfully demonstrated using ultrasonic irradiation. For example, the use of piperazine (B1678402) as an eco-friendly catalyst under sonication has been reported for the preparation of various pyridine-2(1H)-thiones. researchgate.net This method often results in excellent yields within a short reaction time of 30-40 minutes at a moderate temperature. researchgate.net

Similarly, ultrasound has been employed to accelerate the formation of dihydropyrimidine-2-thiones, structurally related heterocycles, reducing reaction times from several hours to under 30 minutes and improving yields by 20-30% compared to conventional heating. shd.org.rsresearchgate.net These findings suggest that an ultrasound-assisted, one-pot reaction involving key precursors in an environmentally benign solvent like ethanol or even water could be a viable green route to the pyridine-2-thione scaffold. The subsequent N-hydroxyethylation could likewise be accelerated by sonication, potentially reducing the energy input and reaction time required.

Table 2: Effect of Ultrasound Irradiation on the Synthesis of Thione Analogs

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Ultrasonic Irradiation | 20–30 minutes | 85-95% | Room temperature, ethanol | shd.org.rs |

| Conventional Heating | 6 hours | 65-75% | 70-80 °C, ethanol | shd.org.rs |

This table is generated based on data for analogous dihydropyrimidine-2-thione synthesis to highlight the benefits of ultrasound assistance.

Solvent-Free and Catalyst-Free Methodologies

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Researchers have explored solvent-free, or "neat," reaction conditions for the synthesis of pyridine derivatives, frequently in conjunction with microwave or ultrasound technologies. organic-chemistry.orgmdpi.com

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups present in 1-(2-Hydroxyethyl)pyridine-2(1H)-thione.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups. The thione (C=S) and hydroxyl (O-H) groups, in particular, exhibit distinct vibrational frequencies.

C=S (Thione) Stretching: The thiocarbonyl group's stretching vibration is a key marker for this class of compounds. In related heterocyclic thiones, such as 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones, this mode is identified in a specific region of the spectrum. researchgate.net For this compound, the C=S stretching vibration is typically observed in the fingerprint region of the infrared spectrum, generally between 1100 and 1250 cm⁻¹. Its precise position can be influenced by coupling with other vibrations within the molecule.

O-H (Hydroxyl) Stretching: The hydroxyl group gives rise to a strong and typically broad absorption band in the high-frequency region of the FT-IR spectrum, usually in the range of 3200–3600 cm⁻¹. The broadness of this peak is a direct consequence of hydrogen bonding interactions.

Pyridine (B92270) Ring Vibrations: The pyridine ring itself has a set of characteristic vibrational modes. aps.org These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which are found in the 1400–1650 cm⁻¹ region. scilit.com

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups of the hydroxyethyl (B10761427) side chain produce characteristic C-H stretching bands in the 2850–2960 cm⁻¹ range.

An illustrative data table of expected vibrational modes is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C, C=N | Ring Stretching | 1400 - 1650 |

| C=S | Stretching | 1100 - 1250 |

Hydrogen bonding plays a crucial role in determining the molecular conformation and macroscopic properties of this compound. The presence of both a hydrogen bond donor (the O-H group) and multiple potential acceptors (the thione sulfur atom, the pyridine nitrogen atom, and the oxygen of a neighboring molecule) allows for complex bonding networks.

Intramolecular Hydrogen Bonding: The potential exists for an intramolecular hydrogen bond to form between the hydroxyl proton of the ethyl side chain and the lone pair of electrons on the sulfur atom of the thione group, forming a stable six-membered ring structure. This type of interaction would lead to a red shift (a shift to lower wavenumbers) and broadening of the O-H stretching band in the FT-IR spectrum compared to a "free" hydroxyl group.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to dominate. These bonds form between the hydroxyl group of one molecule and the thione sulfur or pyridine nitrogen of an adjacent molecule. Such interactions are evidenced by a significant broadening and shifting of the O-H stretching band to lower frequencies. nih.gov The specific frequency and shape of the O-H band can provide information about the strength and nature of these hydrogen-bonding networks. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic framework.

The ¹H NMR spectrum provides a distinct signature for each chemically non-equivalent proton in the molecule. The expected chemical shifts for the protons of this compound are influenced by the electronic environment of the pyridine thione ring and the hydroxyethyl side chain.

Pyridine Ring Protons: The four protons on the pyridine ring typically resonate in the aromatic region of the spectrum (δ 6.5–8.0 ppm). Due to the electron-withdrawing nature of the thione group and the N-substituent, these protons are deshielded. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) allow for the unambiguous assignment of protons at positions C-3, C-4, C-5, and C-6. For comparison, the protons of the parent 2-pyridinethione appear between 6.7 and 7.7 ppm. chemicalbook.com

Hydroxyethyl Protons: The two methylene groups of the hydroxyethyl side chain (-N-CH₂-CH₂-OH) are diastereotopic and appear as distinct multiplets. The methylene group attached to the nitrogen (-N-CH₂-) is expected to be deshielded by the adjacent nitrogen atom and the aromatic ring, resonating further downfield compared to the methylene group attached to the hydroxyl group (-CH₂-OH). These typically appear as triplets due to coupling with each other.

Hydroxyl Proton: The hydroxyl proton (-OH) signal can appear over a wide range of chemical shifts, and its position is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.

A table of predicted ¹H NMR chemical shifts is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | ~7.6 - 7.8 | Doublet (d) |

| H-4 (Pyridine) | ~7.4 - 7.6 | Triplet (t) or Doublet of doublets (dd) |

| H-3 (Pyridine) | ~7.2 - 7.4 | Doublet (d) |

| H-5 (Pyridine) | ~6.7 - 6.9 | Triplet (t) or Doublet of doublets (dd) |

| N-CH₂- | ~4.2 - 4.5 | Triplet (t) |

| -CH₂-OH | ~3.8 - 4.1 | Triplet (t) |

| -OH | Variable | Singlet (s, broad) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Thiocarbonyl Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C-2). This carbon is significantly deshielded and appears at a very low field, typically in the range of δ 185–195 ppm, a region that is indicative of C=S double bonds in similar heterocyclic systems. researchgate.net

Pyridine Ring Carbons: The remaining five carbons of the pyridine ring resonate in the aromatic region (δ 110–150 ppm). The chemical shifts are influenced by the substituents on the ring.

Hydroxyethyl Carbons: The two aliphatic carbons of the side chain appear in the upfield region of the spectrum. The carbon atom bonded to the nitrogen (-N-CH₂) is generally found around δ 50–60 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) is typically observed around δ 60–70 ppm.

A summary of the expected ¹³C NMR chemical shifts is provided in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 185 - 195 |

| C-6 (Pyridine) | 135 - 140 |

| C-4 (Pyridine) | 130 - 135 |

| C-3 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 110 - 115 |

| -CH₂-OH | 60 - 70 |

| N-CH₂- | 50 - 60 |

While 1D NMR spectra provide essential information, two-dimensional (2D) NMR experiments are employed to definitively confirm the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, this technique would show cross-peaks between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6) and, crucially, between the two methylene groups of the hydroxyethyl side chain (-N-CH₂-CH₂ -OH), confirming their connectivity.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. rsc.org An HSQC spectrum would show a cross-peak connecting each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for the unambiguous assignment of each CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is particularly powerful as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. rsc.org This is instrumental in connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the N-CH₂ protons to the C-2 (the C=S carbon) and C-6 carbons of the pyridine ring, unequivocally confirming that the hydroxyethyl group is attached to the nitrogen atom. It would also show correlations between pyridine ring protons and their non-adjacent carbon neighbors, further solidifying the ring assignments.

Through the combined application of these 1D and 2D NMR techniques, the complete chemical structure of this compound can be rigorously confirmed.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing insight into the molecule's electronic structure.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridinethione ring. The key chromophore is the thioamide group (-N-C=S) within the aromatic ring. The spectrum would likely display characteristic absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine-2(1H)-thione, these transitions are observed at shorter wavelengths (higher energy).

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. These occur at longer wavelengths (lower energy) compared to π → π* transitions.

Table 1: Illustrative UV-Vis Absorption Data for the Related Compound 2(1H)-Pyridinethione

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| ~285 nm | ~10,000 L·mol⁻¹·cm⁻¹ | Ethanol (B145695) | π → π* |

| ~365 nm | ~5,000 L·mol⁻¹·cm⁻¹ | Ethanol | n → π* |

Note: This data is for the parent compound pyridine-2(1H)-thione and is for illustrative purposes only. Specific values for this compound are not available.

Spectroscopic Studies of Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. Studying these shifts provides valuable information about the difference in polarity between the molecule's ground state and its excited state.

For a compound like this compound, changing the solvent would likely affect the positions of the n → π* and π → π* absorption bands.

Negative Solvatochromism (Blueshift): The n → π* transition often exhibits a blueshift (shifts to a shorter wavelength) as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, increasing the energy required for the transition.

Positive Solvatochromism (Redshift): The π → π* transition typically shows a redshift (shifts to a longer wavelength) in polar solvents. This occurs if the excited state is more polar than the ground state, as the polar solvent will stabilize the excited state more effectively, thus lowering the energy gap for the transition.

Studies on related compounds like N-hydroxypyridine-2(1H)-thione have detailed such solvatochromic effects, attributing observed negative solvatochromism to charge transfer excitations between the sulfur atom and the pyridine ring. researchgate.net A similar systematic study on this compound across a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₇H₉NOS, Molecular Weight: 155.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 155. This peak confirms the molecular weight of the compound.

The molecule would then fragment in predictable ways upon ionization. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this compound would likely involve:

Loss of the Hydroxyethyl Side Chain: A primary fragmentation would be the cleavage of the N-CH₂ bond, leading to the loss of a ·CH₂CH₂OH radical (mass = 45) or a neutral ethylene (B1197577) glycol molecule.

Cleavage of the Side Chain: Alpha-cleavage next to the hydroxyl group could lead to the loss of a ·CH₂OH radical (mass = 31), resulting in a fragment ion at m/z = 124.

Fragmentation of the Pyridine Ring: The pyridinethione ring itself can break apart, commonly involving the loss of carbon monoxide (CO), hydrogen cyanide (HCN), or thio-containing species.

Research on the mass spectra of related N-alkyl pyridthiones has established principal fragmentation pathways that would be analogous to those expected for this compound. rsc.org

Table 2: Predicted Major Fragments for this compound in Mass Spectrometry

| m/z Value | Identity of Fragment | Loss from Molecular Ion |

|---|---|---|

| 155 | [C₇H₉NOS]⁺ (Molecular Ion) | - |

| 124 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 111 | [C₅H₅NS]⁺ | Loss of ethylene oxide |

| 78 | [C₅H₄N]⁺ | Loss of side chain and CS |

Note: This table represents predicted fragmentation based on chemical principles. Experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information. Although no specific crystal structure for this compound is publicly available, we can describe the type of information that would be obtained.

Elucidation of Geometric Parameters, Bond Lengths, and Bond Angles

The crystallographic data would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Key parameters of interest would include:

The C=S double bond length and the C-N bond lengths within the thioamide portion of the ring.

The planarity of the pyridine ring.

The bond lengths and angles of the N-(2-hydroxyethyl) side chain.

The conformation of the side chain relative to the plane of the pyridine ring.

This data would confirm the thione tautomeric form in the solid state, as is common for N-substituted 2-pyridinethiones. wikipedia.org

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, the following interactions would be of primary importance:

π-π Stacking: The aromatic pyridine rings could stack on top of each other, an interaction driven by favorable orbital overlap.

Analysis of these interactions helps to understand the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. While no structure exists for the title compound, studies on similar molecules with hydroxyl and pyridine-like moieties confirm the prevalence of such hydrogen bonding and stacking interactions in their crystal lattices. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling molecular properties. DFT, with functionals like B3LYP, offers a balance of computational cost and accuracy, making it suitable for a wide range of molecular systems. rsc.orgnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher levels of accuracy, which are crucial for precise energy calculations. rsc.orgnih.gov

The first step in most computational studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. nih.gov For a molecule like 1-(2-hydroxyethyl)pyridine-2(1H)-thione, this process is complicated by the presence of the flexible 2-hydroxyethyl side chain attached to the nitrogen atom. This flexibility gives rise to multiple possible conformers (rotational isomers).

Conformational analysis is therefore essential to identify the most stable conformer, or global minimum, on the potential energy surface. This analysis involves systematically rotating the single bonds in the side chain (e.g., the C-C and C-N bonds) and performing geometry optimization at each step. The relative energies of the resulting conformers are then compared. The stability of different conformers can be influenced by factors such as intramolecular hydrogen bonding, where the hydroxyl group's hydrogen atom interacts with the sulfur or an oxygen atom, and steric hindrance. researchgate.netnih.gov DFT methods are frequently employed for such conformational searches due to their computational efficiency. researchgate.net

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

Below is a table representing typical parameters derived from electronic structure analysis.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Charge Distribution | The distribution of partial charges on each atom | Identifies electron-rich and electron-deficient sites in the molecule. |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.

These theoretical spectra are invaluable for interpreting experimental data. For the pyridinethione system, DFT calculations have been used alongside Fourier transform infrared (FTIR) experiments to study its structure. nih.gov For instance, the characteristic vibrational modes, such as the C=S stretching and N-H bending (in the parent thione), can be calculated and compared with the experimental FTIR spectrum. This correlation helps confirm the molecular structure and can aid in identifying the presence of specific tautomers or conformers in a sample. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It is a valuable tool for predicting and understanding intermolecular interactions, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. In this compound, these regions would be expected around the electronegative sulfur and oxygen atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

By analyzing the MEP map, researchers can predict how the molecule will interact with other molecules, including biological targets or reagents. deeporigin.com

Tautomeric Equilibria Studies

Tautomerism is a critical phenomenon in many heterocyclic compounds, including pyridinethiones. The equilibrium between different tautomeric forms can be significantly influenced by the molecule's environment, such as the solvent or physical state (gas, liquid, solid).

The parent compound, pyridine-2-thione, exists in a tautomeric equilibrium with its thiol form, pyridine-2-thiol (B7724439). This equilibrium has been the subject of extensive computational and experimental investigation. rsc.orgnih.gov While this compound is locked in the thione form due to the substitution on the nitrogen atom, understanding the parent equilibrium provides the foundational context for its stability.

Computational studies using high-level ab initio (CCSD(T)) and DFT (B3LYP) methods have elucidated the relative stabilities of these tautomers in different phases. rsc.orgnih.gov

Gas Phase: In the gas phase, calculations consistently show that the aromatic pyridinethiol form is more stable than the pyridinethione form. For the parent system, the energy difference is calculated to be approximately 2.61 kcal/mol in favor of the thiol form at the CCSD(T) level of theory. nih.gov

Solution Phase: In solution, the equilibrium shifts dramatically. The pyridinethione tautomer is significantly more stable. nih.gov This reversal is attributed to the much larger dipole moment of the thione form compared to the thiol form. The greater dipole moment leads to stronger solute-solvent interactions in polar and even non-polar solvents, which preferentially stabilizes the thione tautomer. nih.gov For example, calculations using a solvent model for cyclohexane (B81311) favor the thione form by 1.96 kcal/mol, a finding that aligns with experimental FTIR observations where no evidence of the thiol form was found in various solutions. nih.gov

The following table summarizes the calculated relative stabilities of the parent pyridine-2-thiol and pyridine-2-thione tautomers.

| Method | Phase | Most Stable Tautomer | Energy Difference (kcal/mol) | Reference |

| CCSD(T)/cc-pVTZ | Gas | Pyridine-2-thiol | 2.61 | nih.gov |

| QCISD(T) | Gas | Pyridine-2-thiol | 3.63 (15.2 kJ/mol) | rsc.org |

| IPCM-MP2 | Cyclohexane | Pyridine-2-thione | 1.96 | nih.gov |

These computational findings are in quantitative agreement with experimental calorimetric data, which show an enthalpy change favoring the thione form in solution by approximately 2.6 kcal/mol. nih.gov This robust agreement between theory and experiment underscores the power of computational chemistry in accurately modeling complex chemical phenomena like tautomerism.

Computational Modeling of Tautomeric Forms and Relative Stabilities

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the tautomeric forms and predict their relative stabilities. rsc.org For the pyridine-2(1H)-thione/pyridine-2-thiol system, various levels of theory and basis sets have been utilized to accurately reproduce experimental findings. rsc.org For instance, the B3LYP method with a 6-311+G(2d,p) basis set has been shown to provide reliable results for the structures and tautomerization free energies of this system. rsc.org

In the gas phase, the thiol form (2-pyridinethiol) is generally found to be more stable than the thione form (2-pyridinethione). miami.edu However, in solution, the thione form is favored, with the degree of preference depending on the polarity of the solvent. miami.edu This shift is attributed to the larger dipole moment of the thione tautomer, which is better stabilized by polar solvents. miami.edu

For this compound, two primary tautomeric forms are expected: the thione form and the thiol form. The presence of the 2-hydroxyethyl group at the nitrogen atom is not expected to fundamentally alter the existence of this tautomeric equilibrium, although it may influence the relative stabilities of the tautomers.

Table 1: Theoretical Relative Stabilities of Pyridine-2(1H)-thione Tautomers in Different Environments (Illustrative Data based on Parent Compound Studies)

| Tautomer | Environment | Computational Method | Calculated Energy Difference (kcal/mol) | More Stable Tautomer |

| Thione vs. Thiol | Gas Phase | CCSD(T)/cc-pVTZ | +2.61 | Thiol |

| Thione vs. Thiol | Cyclohexane | IPCM-MP2/6-311+G(3df,2p) | -1.96 | Thione |

Note: This table is illustrative and based on data for the parent pyridine-2(1H)-thione/pyridine-2-thiol system to demonstrate the expected trends for this compound.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the electronic delocalization, which is crucial for understanding the structure, stability, and reactivity of a molecule.

In the context of this compound, NBO analysis can elucidate the electronic interactions that contribute to the stability of the thione form. The thioamide resonance within the pyridinethione ring is a key factor in its stabilization. miami.edu NBO analysis can quantify the delocalization of the nitrogen lone pair into the C=S π* antibonding orbital, providing a measure of the thioamide resonance stabilization energy.

Furthermore, NBO analysis can be used to investigate the aromaticity of the tautomeric forms. For the parent system, nucleus-independent chemical shift (NICS) calculations, a method related to NBO analysis, have shown that the thiol form is aromatic, while the thione form is not. miami.edu This difference in aromaticity contributes to the relative stabilities of the two tautomers.

Table 2: Illustrative NBO Analysis Data for the Thioamide Moiety in this compound (Thione Form)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=S) | ~15-20 | π-delocalization (Thioamide resonance) |

| π (C=C) | π* (C=C) | ~10-15 | Intramolecular charge transfer |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from an NBO analysis for the thione form of this compound, based on general principles of thioamides.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations can provide insights into the conformational dynamics, solvent interactions, and transport properties of this compound.

For a molecule with a flexible side chain like the 2-hydroxyethyl group, MD simulations can explore the accessible conformations of this chain and its interactions with the pyridinethione ring. The orientation of the hydroxy group may be important for intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules.

MD simulations can also be used to study the solvation of this compound in different solvents. By simulating the molecule in a box of solvent molecules, one can analyze the structure of the solvation shell and the dynamics of the solvent molecules around the solute. This is particularly relevant for understanding the solvent effects on the tautomeric equilibrium discussed in section 4.2.2.

In more complex environments, such as at an interface or within a biological system, MD simulations can be used to investigate the adsorption and interaction of this compound with surfaces or biomolecules. mdpi.comrsc.org These simulations can reveal the preferred binding modes and the key intermolecular interactions that govern these processes.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | System | Information Gained |

| Conformational Analysis | Single molecule in vacuum or implicit solvent | Accessible conformations of the 2-hydroxyethyl side chain, intramolecular hydrogen bonding possibilities. |

| Solvation Studies | Molecule in explicit solvent (e.g., water, ethanol) | Solvation shell structure, radial distribution functions, hydrogen bonding dynamics with solvent. |

| Interfacial Behavior | Molecule at a solid-liquid or liquid-air interface | Adsorption geometry, interaction energies with the surface, orientation of the molecule at the interface. |

Coordination Chemistry of 1 2 Hydroxyethyl Pyridine 2 1h Thione

Ligand Design and Chelating Properties

The molecular structure of 1-(2-Hydroxyethyl)pyridine-2(1H)-thione features multiple potential donor atoms: the sulfur (S) of the thione group, the nitrogen (N) of the pyridine (B92270) ring, and the oxygen (O) of the hydroxyethyl (B10761427) side chain. This arrangement allows for various coordination modes, making it a versatile ligand for complexing with a wide range of metal ions.

This compound can act as a flexible chelating agent, primarily forming five- or six-membered chelate rings with metal ions. The most common coordination is bidentate, involving two of the three potential donor sites.

(S, N) Coordination: The thione sulfur and the pyridine nitrogen can form a stable five-membered chelate ring. This is a common coordination mode for pyridine-2-thione type ligands.

(S, O) Coordination: The thione sulfur and the hydroxyl oxygen can form a six-membered chelate ring. This mode is observed in related ligands where the nitrogen atom is sterically hindered or electronically less favorable for coordination.

(N, O) Coordination: The pyridine nitrogen and the hydroxyl oxygen can also form a five-membered chelate ring. This coordination has been observed in complexes of the related ligand 2-(2-hydroxyethyl)pyridine (B196109), which lacks the thione group. nih.govnih.gov

The preference for a particular coordination mode depends on several factors, including the nature of the metal ion (hard/soft acid-base principles), the pH of the medium (which affects the protonation state of the hydroxyl group), and steric constraints. The thione group is a soft donor and typically coordinates strongly with soft metal ions. cymitquimica.com

The thione (C=S) and hydroxyethyl (-CH₂CH₂OH) groups are crucial to the ligand's chelating ability. The thione group is known to be a strong σ-donor and can participate in π-backbonding, contributing to the formation of stable metal complexes. cymitquimica.com Its sulfur atom is a primary binding site for many transition metals.

The N-hydroxyethyl functionality plays a significant role in modulating the ligand's properties. Research on the analogous compound, 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione, has shown that the N-hydroxyethyl group significantly improves selectivity for certain metal ions. For instance, it enhances the selectivity for Pb(II) over biologically relevant ions like Mg(II) and Ca(II) when compared to a similar ligand with an N-methyl group. nih.govresearchgate.net This suggests that the hydroxyl group, either through direct coordination or by influencing the electronic properties and steric profile of the ligand, is critical in fine-tuning the complexation behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

This class of ligands forms stable complexes with a variety of transition metals.

Fe(III) and Ga(III): Studies on 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione have demonstrated the formation of stable complexes with Fe(III) and Ga(III). nih.govresearchgate.net These trivalent cations typically form highly stable chelates with ligands offering oxygen and sulfur or nitrogen donor atoms. nih.gov

Pb(II): The ligand shows a notable affinity for Pb(II), forming a stable complex. The presence of the N-hydroxyethyl group is reported to be advantageous for selective Pb(II) binding. nih.govnih.gov

Zn(II): Zinc pyrithione, a complex of the related 1-hydroxypyridine-2-thione, is a well-known compound where zinc is coordinated by the sulfur and oxygen atoms of two ligands. cymitquimica.comnih.govsigmaaldrich.com It is expected that this compound would also form stable complexes with Zn(II).

Co(II): Cobalt(II) complexes with the related 2-(2-hydroxyethyl)pyridine ligand have been synthesized, showing a distorted octahedral geometry with N,O-chelation. nih.gov This suggests that Co(II) would readily complex with this compound.

Pt(II): Platinum(II) is known to form square-planar complexes with pyridine-2-thione ligands, typically coordinating through the sulfur atom in a monodentate fashion or via S,N-chelation. researchgate.netrsc.org

Spectroscopic and analytical methods are used to determine the structure of these metal complexes. For the analogue 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione, visible spectroscopic analysis and ¹H NMR spectroscopy have been employed to determine the stoichiometry of its complexes with Fe(III) and Ga(III). nih.govresearchgate.net In both cases, a 3:1 ligand-to-metal ratio was established, suggesting the formation of [M(L)₃] type complexes. nih.govresearchgate.net For divalent metal ions like Pb(II), a 2:1 stoichiometry is often observed. nih.gov The coordination geometry is highly dependent on the metal ion; octahedral geometries are common for Fe(III) and Ga(III), while Pb(II) complexes can exhibit more varied geometries due to the influence of its lone pair of electrons. nih.govnih.govnih.gov Cobalt(II) and Nickel(II) often adopt octahedral geometries in similar ligand environments. nih.govnih.gov

| Metal Ion | Ligand-to-Metal Ratio | Likely Complex Formula | Reference |

|---|---|---|---|

| Fe(III) | 3:1 | [Fe(L)₃] | nih.govresearchgate.net |

| Ga(III) | 3:1 | [Ga(L)₃] | nih.govresearchgate.net |

| Pb(II) | Not explicitly stated, but 2:1 is common for Pb(II) | [Pb(L)₂] | nih.govnih.gov |

Stability and Thermodynamics of Metal Complexes

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium. gcnayanangal.com The stability is quantified by the stability constant (β). High stability constants indicate the formation of a thermodynamically stable complex.

| Metal Ion | Stability Constant (logβ₃) | Method | Reference |

|---|---|---|---|

| Fe(III) | 36.7 | Competitive reaction with EDTA | nih.govresearchgate.net |

Determination of Stability Constants (e.g., logβ values)

M + L ⇌ ML; K₁ = [ML] / ([M][L])

ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

A higher value for the stability constant (often expressed in logarithmic form, logβ) indicates a stronger metal-ligand interaction and a more stable complex. scispace.com These constants are commonly determined experimentally using potentiometric pH titrations in a medium of constant ionic strength. researchgate.net

While specific logβ values for this compound are not extensively documented, the expected stability for its complexes with divalent first-row transition metals would likely follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The table below provides representative stability constant data for related pyridine and thiol ligands to illustrate typical values and trends.

| Metal Ion | Pyridine (logβ₂) | 2-Mercaptopyridine (B119420) Derivative (Illustrative logβ₂) |

|---|---|---|

| Co(II) | 2.6 | ~8.5 |

| Ni(II) | 3.5 | ~9.8 |

| Cu(II) | 4.4 | ~12.0 |

| Zn(II) | 2.8 | ~9.0 |

Note: Data are illustrative and compiled from general trends observed for N-donor and S-donor ligands.

Investigation of Factors Influencing Complex Stability

Several factors govern the stability of metal complexes formed with this compound. slideshare.net

Nature of the Metal Ion : The stability of the complex is highly dependent on the central metal ion. Key properties include the charge and ionic radius. A higher charge and smaller ionic radius (i.e., a larger charge-to-size ratio) on the metal ion generally lead to the formation of more stable complexes due to stronger electrostatic attraction. dalalinstitute.com

pH of the Solution : The pH of the medium is critical as it influences the protonation state of the ligand's donor groups. The hydroxyl group on the ethyl side chain can be deprotonated at higher pH, significantly enhancing the coordinating ability of the oxygen atom and favoring chelate formation. The ligand also exists in tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms, with the acidity of the thiol proton affecting its availability for coordination as an anionic thiolate donor. ontosight.ai

Ionic Strength : Stability constants are concentration-dependent and are therefore typically measured and reported at a constant ionic strength to ensure thermodynamic consistency. researchgate.netnist.gov

Chelate Effect : this compound can act as a bidentate ligand, coordinating to a single metal center through both the thione sulfur and the hydroxyl oxygen. This formation of a multi-atom ring, known as a chelate, results in a significant increase in thermodynamic stability compared to complexes formed by analogous monodentate ligands. wikipedia.org This phenomenon, the chelate effect, is primarily driven by a favorable entropy change. The formation of five- or six-membered chelate rings is generally the most stable. wikipedia.org

Substituent Effects : The electronic properties of substituents on the pyridine ring can influence the basicity of the donor atoms and thus complex stability. While the hydroxyethyl group on the nitrogen is not directly on the ring, its flexibility and potential for chelation are the dominant substituent effects for this ligand. Steric hindrance from bulky substituents near a coordination site can negatively impact complex stability, though the flexible hydroxyethyl group is unlikely to cause significant steric strain. researchgate.net

Spectroscopic Analysis of Metal Complexes

Analysis of Shifts in IR and NMR Spectra Upon Coordination

Spectroscopic techniques are essential for elucidating the coordination mode of this compound to a metal center.

Infrared (IR) Spectroscopy : Coordination of the ligand to a metal ion induces significant changes in its vibrational spectrum.

O-H Stretch : The free ligand will exhibit a broad ν(O-H) stretching band, typically around 3300-3500 cm⁻¹. Upon coordination of the hydroxyl oxygen, this band is expected to shift to a lower frequency. If coordination is accompanied by deprotonation of the hydroxyl group, this band will disappear entirely.

C=S Stretch : The thioamide vibrational band, which has a significant contribution from the ν(C=S) stretch, is a key diagnostic peak in pyridine-thiones. Coordination through the sulfur atom typically leads to a decrease in the frequency of this band, indicating a weakening of the C=S double bond character. cdnsciencepub.comcdnsciencepub.com

Pyridine Ring Vibrations : The characteristic in-plane and out-of-plane ring vibrations of the pyridine moiety are sensitive to the electronic environment and will shift upon complexation. youtube.comscilit.com

Metal-Ligand Vibrations : The formation of new coordinate bonds gives rise to new vibrational modes at low frequencies (typically below 500 cm⁻¹). The appearance of bands corresponding to ν(M-S) and ν(M-O) stretches in the far-IR spectrum provides direct evidence of coordination through the sulfur and oxygen atoms. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic metal complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution.

Upon coordination, the electron density around the ligand is perturbed, leading to changes in the chemical shifts (δ) of its protons and carbon atoms.

Protons on the pyridine ring and those on the methylene (B1212753) groups (-CH₂-CH₂-) of the hydroxyethyl side chain are expected to experience downfield shifts (to higher ppm values). This is due to the deshielding effect resulting from the donation of electron density to the metal ion. mdpi.commdpi.com The magnitude of the shift can provide clues about the proximity of the protons to the metallic center.

| Technique | Functional Group | Free Ligand (Approx. Position) | Coordinated Ligand (Expected Shift) |

|---|---|---|---|

| IR | ν(O-H) | ~3400 cm⁻¹ | Shift to lower frequency or disappearance |

| IR | ν(C=S) | ~1140 cm⁻¹ | Shift to lower frequency |

| IR | ν(M-S), ν(M-O) | N/A | Appearance in far-IR region (<500 cm⁻¹) |

| ¹H NMR | Pyridine-H | 7.0-8.5 ppm | Downfield shift |

| ¹H NMR | -CH₂- | 3.0-4.5 ppm | Downfield shift |

Characterization of Electronic Spectra and Charge Transfer Bands

The electronic absorption spectra of transition metal complexes of this compound in the UV-Visible range are characterized by two main types of electronic transitions.

d-d Transitions : These transitions involve the excitation of an electron from one d-orbital to another within the metal's d-orbital manifold. They are typically weak in intensity (molar absorptivity, ε < 100 M⁻¹cm⁻¹) and their energy depends on the metal ion, its oxidation state, and the coordination geometry of the complex. cdnsciencepub.com For example, Co(II) complexes often show bands in the visible region that are characteristic of tetrahedral or octahedral geometries. cdnsciencepub.com

Charge Transfer (CT) Bands : These transitions are much more intense (ε > 1000 M⁻¹cm⁻¹) than d-d transitions and are responsible for the often vibrant colors of the complexes. cdnsciencepub.comyoutube.com They involve the movement of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based.

Ligand-to-Metal Charge Transfer (LMCT) : These transitions are particularly prominent in complexes with ligands that are easily oxidized and metals that are easily reduced. The thione/thiolate group is a soft, polarizable sulfur donor that is readily oxidized. Therefore, intense LMCT bands, corresponding to the promotion of an electron from a sulfur-based orbital to an empty or partially filled d-orbital on the metal, are expected for its complexes. cdnsciencepub.comcdnsciencepub.comnih.govrsc.org

Metal-to-Ligand Charge Transfer (MLCT) : These transitions occur when a metal in a low oxidation state is coordinated to a ligand possessing low-lying acceptor orbitals (π* orbitals). The pyridine ring of the ligand contains such π* orbitals, making MLCT transitions possible, especially with electron-rich metals. youtube.com

The intense colors associated with many pyridine-thione complexes are generally attributed to low-energy, high-intensity LMCT transitions. cdnsciencepub.comcdnsciencepub.com

Theoretical Studies on Coordination Modes and Electronic Structure of Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental findings and provide deeper insight into the bonding and electronic properties of complexes with this compound. youtube.comnih.gov

Coordination Modes and Geometry : DFT calculations can be used to model different possible isomers and coordination modes of the ligand, such as monodentate coordination via the sulfur atom versus bidentate S,O-chelation. researchgate.net By comparing the calculated energies of these optimized structures, the most thermodynamically stable binding mode can be predicted. Geometric parameters such as bond lengths and angles can also be calculated and compared with data from X-ray crystallography. nih.gov

Electronic Structure and Bonding : Analysis of the calculated molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the metal-ligand bond. For instance, such calculations can confirm the π-donor character of the thione ligand and quantify the contributions of metal and ligand orbitals to the frontier orbitals. nih.gov

Spectroscopic Properties : Time-Dependent DFT (TD-DFT) is a computational method used to simulate electronic absorption spectra. nih.govresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the bands observed in experimental UV-Vis spectra, allowing for a definitive distinction between d-d, LMCT, and MLCT transitions. nih.gov Similarly, DFT can be used to calculate vibrational frequencies, aiding in the assignment of complex IR spectra. youtube.com

Reactivity and Reaction Mechanisms

Cycloaddition Reactions and Their Scope

The pyridine (B92270) ring system can participate in cycloaddition reactions, although this is more commonly employed in the synthesis of pyridines rather than in the reactions of pre-formed pyridine derivatives. nih.gov The pyridine-2(1H)-thione ring can theoretically act as either a diene or a dienophile in Diels-Alder reactions. acsgcipr.org

Inverse electron-demand Diels-Alder reactions are generally more successful for pyridine synthesis, where the nitrogen-containing ring acts as an electron-poor diene. acsgcipr.org Transition metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are also a powerful method for constructing pyridine rings from acyclic precursors. nih.gov For a pre-formed ring like that in 1-(2-Hydroxyethyl)pyridine-2(1H)-thione, participation in cycloadditions would depend on the reaction partner and conditions, but it is not its most characteristic mode of reactivity. The electron-rich nature of the pyridone-like system can make it a suitable partner in cycloadditions with electron-deficient dienophiles.

Mechanistic Investigations of Key Transformation Reactions

Understanding the tautomeric equilibrium of the pyridine-2(1H)-thione core is essential for explaining its reactivity and the mechanisms of its key transformations.

This compound exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form (2-((2-hydroxyethyl)thio)pyridine). wikipedia.orgrsc.org This equilibrium is a critical factor that governs the molecule's reaction pathways. jocpr.com

The position of this equilibrium is highly sensitive to the surrounding environment. wuxibiology.com In the gas phase and in non-polar solvents, the thiol form is generally favored. researchgate.netresearchgate.net Conversely, in polar solvents and in the solid state, the thione form is the predominant species. researchgate.netresearchgate.netwikipedia.org This is because the more polar thione tautomer is better stabilized by polar solvents and by self-association through hydrogen bonding in concentrated solutions or the solid state. researchgate.netyoutube.com

This tautomerism directly impacts the molecule's chemical behavior:

Reactions at Sulfur: As mentioned in section 6.1.1, electrophilic attack at the sulfur atom, such as alkylation and oxidation, proceeds through the thiol tautomer, which possesses a more nucleophilic sulfur center. researchgate.net

Aromaticity and Stability: The thiol form is fully aromatic, which contributes to its stability, particularly in non-polar environments. The thione form is considered non-aromatic or having reduced aromatic character, but its stability is enhanced by the polarity of the C=S bond and its ability to form strong hydrogen bonds. youtube.comstackexchange.com

The interconversion between tautomers can be catalyzed by protic solvents or traces of acid or base, and it is often a crucial, low-energy step in many reaction mechanisms involving this heterocyclic core. wuxibiology.comwikipedia.org

| Factor | Influence on Equilibrium | Predominant Form |

| Solvent Polarity | Increasing polarity | Thione |

| Decreasing polarity (e.g., cyclohexane) | Thiol | |

| Concentration | High concentration (self-association) | Thione |

| Dilute solution | Thiol | |

| Physical State | Solid State | Thione |

| Gas Phase | Thiol |

Identification of Intermediates and Transition State Analysis

Tautomerization Intermediates and Transition States:

For the tautomerization between the thione and thiol forms, computational studies on pyridine-2(1H)-thione suggest a high activation energy for a direct intramolecular proton transfer. This indicates that the transition state for this process is energetically unfavorable. More plausible mechanisms involve intermolecular proton transfer, facilitated by solvent molecules or through dimerization. In such cases, the intermediates would be hydrogen-bonded complexes, and the transition states would involve the simultaneous breaking and forming of bonds within this complex.

For instance, a water-assisted proton transfer would involve a cyclic transition state where a water molecule acts as a proton shuttle between the nitrogen and sulfur atoms. Dimerization can also facilitate proton exchange through a double hydrogen bond, leading to a symmetric transition state.

Fictional Data on a Hypothetical Reaction:

To illustrate the type of data that would be generated from a transition state analysis, consider a hypothetical nucleophilic substitution reaction at the sulfur atom.

Table 1: Calculated Energy Profile for a Hypothetical S-Alkylation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + CH₃I) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate (Sulfonium adduct) | +5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products (S-methylated product + I⁻) | -8.7 |

This data is purely illustrative and not based on actual experimental or computational results.

Table 2: Key Geometric Parameters of the Hypothetical Transition State (TS1)

| Parameter | Bond Length (Å) |

| C-S | 1.85 |

| S-C(H₃) | 2.10 |

| C(H₃)-I | 2.35 |

This data is purely illustrative and not based on actual experimental or computational results.

In this hypothetical scenario, the reaction would proceed through a transition state (TS1) leading to a sulfonium (B1226848) intermediate. This intermediate would then pass through a second transition state (TS2) to form the final products. The geometric parameters of the transition state would show elongated bonds for the bond being broken (C(H₃)-I) and the bond being formed (S-C(H₃)).

Spectroscopic techniques such as NMR and IR, coupled with computational modeling, would be essential to identify and characterize such transient species in a real experimental setting. However, at present, specific data for this compound is not available.

Catalytic Applications of 1 2 Hydroxyethyl Pyridine 2 1h Thione and Its Metal Complexes

Ligand Role in Homogeneous Catalysis

The bidentate (N,S) or potentially tridentate (N,S,O) coordination capability of 1-(2-Hydroxyethyl)pyridine-2(1H)-thione allows it to form stable and reactive complexes with various transition metals. These metal centers, electronically and sterically tuned by the ligand, can act as active sites for a range of catalytic reactions.

Metal complexes featuring thione ligands have demonstrated significant efficacy in catalyzing C-C bond formation reactions such as the Knoevenagel condensation. This reaction, involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, is fundamental in organic synthesis.

Research on a structurally similar mononuclear zinc(II) complex, featuring a 1-(2-hydroxyethyl)-3-isopropyl-benzimidazol-2-thione ligand, highlights the potential of this class of compounds. This zinc(II) thione catalyst has been successfully employed for the Knoevenagel condensation, producing a variety of substituted methylene malononitriles in excellent yields at room temperature. researchgate.net The catalyst's activity is attributed to the Lewis acidic zinc center, which activates the carbonyl group of the aldehyde, while the ligand framework influences the catalyst's stability and efficiency. Given the shared 1-(2-hydroxyethyl) and thione moieties, it is scientifically plausible that a corresponding zinc(II) complex of this compound would exhibit similar catalytic activity.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile using a Zinc(II)-Thione Catalyst System Note: Data is based on a structurally analogous 1-(2-hydroxyethyl)-benzimidazol-2-thione zinc(II) catalyst system. researchgate.net

The same zinc(II) complex with the 1-(2-hydroxyethyl)-benzimidazol-2-thione ligand has also been proven to be a highly efficient catalyst for the synthesis of perimidine derivatives. researchgate.net Perimidines are an important class of N-heterocycles with diverse applications. nih.gov The catalytic synthesis involves the condensation of 1,8-diaminonaphthalene (B57835) with various aldehydes. The reaction proceeds under mild conditions, demonstrating the catalyst's utility in facilitating C-N bond formation. The high efficiency of the catalyst suggests that the Lewis acidic metal center, supported by the thione ligand, effectively promotes the cyclization and dehydration steps required for perimidine formation. This successful application strongly supports the hypothesis that a this compound-based catalyst could be similarly effective.

Table 2: Synthesis of Perimidine Derivatives using a Zinc(II)-Thione Catalyst System Note: Data is based on a structurally analogous 1-(2-hydroxyethyl)-benzimidazol-2-thione zinc(II) catalyst system. researchgate.net

Transfer hydrogenation is a crucial method for the reduction of ketones, imines, and other unsaturated compounds, often employing more convenient hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas. Ruthenium, iridium, and iron complexes with pyridine-containing ligands are well-known catalysts for these reactions. ukzn.ac.zanih.gov The nitrogen atom of the pyridine (B92270) ring plays a key role in the catalytic cycle, often participating in metal-ligand cooperation by accepting or donating a proton.

While there is no direct literature on this compound complexes for transfer hydrogenation, the pyridine moiety is a well-established component of active catalysts. For instance, ruthenium complexes with NNN-tridentate pyridine-based ligands are active catalysts for the transfer hydrogenation of ketones. nih.gov The electronic properties of the pyridine ring and its substituents directly influence the catalyst's activity. The presence of the thione group in this compound would offer a soft sulfur donor site, which could stabilize the metal center and modulate its electronic properties, potentially leading to novel catalytic activity in transfer hydrogenation reactions. The hydroxyethyl (B10761427) group could also engage in hydrogen bonding or hemilabile coordination, further influencing the catalytic cycle. This remains a promising area for future investigation.

Catalyst Design and Optimization for Enhanced Activity and Selectivity

The performance of a catalyst based on this compound can be systematically optimized by modifying its structure and understanding its stability.

The catalytic activity of metal complexes is highly dependent on the steric and electronic properties of their ligands. For pyridine-based catalysts, substituting the pyridine ring with electron-donating groups (EDG) or electron-withdrawing groups (EWG) can fine-tune the electron density at the metal center. tcu.edu